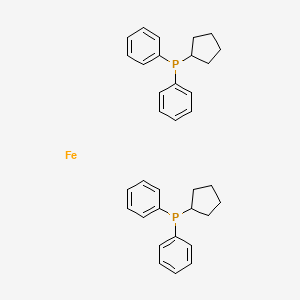

cyclopentyl(diphenyl)phosphane;iron

Description

Cyclopentyl(diphenyl)phosphane;iron is an organometallic compound featuring an iron center coordinated to cyclopentyl(diphenyl)phosphane ligands. The molecular formula for a representative complex is C₃₂H₃₄FeP₂ (molar mass: 536.42 g/mol), as described in . The compound is synthesized via complex routes involving reactions of metallocyclolithium intermediates with bromobenzene or haloalkanes, often requiring inert conditions due to air sensitivity . Storage recommendations specify keeping the compound under nitrogen or argon at 2–8°C to prevent decomposition .

Structurally, the iron atom is sandwiched between cyclopentadienyl (Cp) rings, with phosphane ligands providing electron-rich coordination sites. This architecture is critical for catalytic and biological applications, such as anticancer activity, as observed in related iron-cyclopentadienyl systems .

Properties

Molecular Formula |

C34H38FeP2 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

cyclopentyl(diphenyl)phosphane;iron |

InChI |

InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2; |

InChI Key |

ZIEQNLQJWACVCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Origin of Product |

United States |

Preparation Methods

1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:

Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl

The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .

Chemical Reactions Analysis

1,1’-Bis(diphenylphosphino)ferrocene undergoes various types of reactions, including:

Scientific Research Applications

1,1’-Bis(diphenylphosphino)ferrocene is widely used in scientific research due to its versatile coordination behavior and catalytic properties. Some of its applications include:

Functional Molecular Materials: The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics.

Electrocatalysis: It is used as an activating ligand in the preparation of cluster-based electrocatalysts and other catalysts that are activated and modified by peripheral ligands.

Mechanism of Action

The ferrocene core of 1,1’-Bis(diphenylphosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions. This uniquely restricted range of movement stabilizes a diverse array of ground and transition states for these important transition metal-catalyzed coupling reactions . The ferrocene offers steric bulk and crystallinity to these materials, aiding chemical stability and ease of handling .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Iron and Gold Phosphane Complexes

Key Observations:

- Ligand Effects: Triphenylphosphane (PPh₃) in iron complexes enhances water solubility and cytotoxicity compared to bulkier ligands like dppe (diphenylphosphinoethane). For example, [Fe(η⁵-Cp)(CO)(PPh₃)(aminobenzonitrile)]⁺ showed superior activity against HeLa cells .

- Metal Center: Gold(I) phosphane compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) exhibit distinct mechanisms, targeting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) with IC₅₀ values in the low micromolar range . In contrast, iron analogs may leverage redox activity for cytotoxicity .

Table 2: Cytotoxicity Data for Selected Compounds

Key Findings:

- Iron(II)-cyclopentadienyl compounds demonstrate promising activity against colorectal (SW480) and breast (MDA-MB-231) cancer cells, with IC₅₀ values competitive with ruthenium analogs .

- Gold(I) compounds show stronger enzyme inhibition (e.g., 37–49% residual TrxR activity), whereas iron compounds may act via non-enzymatic pathways, such as redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.